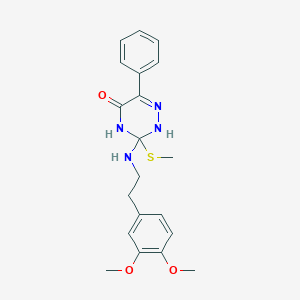
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazine derivatives, which have been extensively studied for their various biological properties.
Mécanisme D'action
The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities, which may help protect against oxidative stress and inflammation-related diseases. It has also been shown to have anticancer activity, which may help prevent or treat cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It has also been shown to have various biological properties, which make it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could help elucidate its biological properties and potentially lead to the development of new therapeutic agents. Another direction is to study its effects in various disease models, including cancer and neurodegenerative disorders. Finally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a multi-step process that involves the reaction of various reagents. The detailed synthesis method can be found in the literature, and it requires expertise in organic chemistry.
Applications De Recherche Scientifique
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in scientific research. It has been shown to have various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propriétés
Nom du produit |
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one |
|---|---|
Formule moléculaire |
C20H24N4O3S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylsulfanyl-6-phenyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H24N4O3S/c1-26-16-10-9-14(13-17(16)27-2)11-12-21-20(28-3)22-19(25)18(23-24-20)15-7-5-4-6-8-15/h4-10,13,21,24H,11-12H2,1-3H3,(H,22,25) |
Clé InChI |
NCWQHHBSPHWKEO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)






